2,3,4-Tribromobenzene-1-sulfonic acid

Description

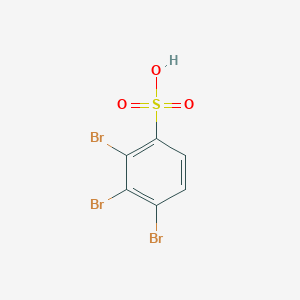

2,3,4-Tribromobenzene-1-sulfonic acid is an aromatic sulfonic acid derivative characterized by a benzene ring substituted with three bromine atoms at positions 2, 3, and 4, and a sulfonic acid (-SO₃H) group at position 1. The compound’s molecular formula is C₆H₂Br₃SO₃H, with a molecular weight of 401.87 g/mol. Bromine substituents, being electron-withdrawing groups, enhance the acidity of the sulfonic acid moiety (typical pKa ~ -2.5) compared to unsubstituted benzenesulfonic acid (pKa ~ -2.0). The steric bulk of bromine atoms and their ortho/meta positioning relative to the sulfonic acid group influence solubility, reactivity, and crystallinity. This compound is sparingly soluble in water but exhibits moderate solubility in polar organic solvents.

Properties

CAS No. |

91941-15-0 |

|---|---|

Molecular Formula |

C6H3Br3O3S |

Molecular Weight |

394.87 g/mol |

IUPAC Name |

2,3,4-tribromobenzenesulfonic acid |

InChI |

InChI=1S/C6H3Br3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12) |

InChI Key |

QWHZYKBDVSLXAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)O)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-sulfonic acid typically involves the bromination of benzene derivatives followed by sulfonation. One common method is the electrophilic aromatic substitution, where benzene undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The sulfonic acid group is then introduced through sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromobenzene-1-sulfonic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.

Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring

Common Reagents and Conditions:

Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).

Sulfonation: Sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).

Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

Major Products:

Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

Oxidation Products: Oxidized forms of the sulfonic acid group.

Reduction Products: Reduced forms of the sulfonic acid group

Scientific Research Applications

2,3,4-Tribromobenzene-1-sulfonic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2,3,4-Tribromobenzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and sulfonic acid group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Electronic Effects

- Bromine vs. Fluorine Substituents: The electron-withdrawing effect of bromine in this compound enhances acidity compared to non-halogenated analogs. However, 1,1,2,2-Tetrafluoroethanesulfonic acid (aliphatic, fluorinated) exhibits far stronger acidity (pKa -12.3) due to fluorine’s higher electronegativity and reduced steric hindrance .

- Hydroxyl vs. Bromine Groups : The hydroxyl-rich compound from shows lower acidity (pKa ~ -1.5) but higher water solubility due to hydrogen bonding, contrasting with the hydrophobic bromine substituents in the target compound .

Steric and Solubility Considerations

- The asymmetrical 2,3,4-bromine substitution in the target compound reduces crystallinity compared to the symmetrical 2,4,6-isomer, which has a higher melting point (~260°C).

- Aliphatic sulfonic acids (e.g., 1,1,2,2-Tetrafluoroethanesulfonic acid) exhibit greater conformational flexibility, leading to lower melting points and miscibility in water .

Research Findings and Computational Insights

- QSAR/QSPR Modeling : Computational studies, such as those by CC-DPS using quantum chemistry and neural networks, predict that bromine’s polarizability in this compound contributes to its unique electronic profile and thermal stability .

- Synthetic Utility : The compound’s bromine substituents act as directing groups in electrophilic substitution, enabling regioselective synthesis of polybrominated aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.